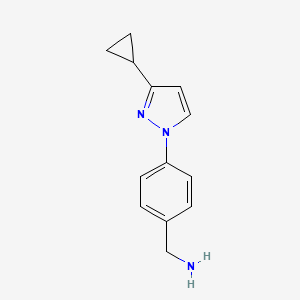
(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 g/mol This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a phenylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves the reaction of 4-bromo-1-(3-cyclopropyl-1H-pyrazol-1-yl)benzene with methanamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and reduce production time. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylmethanamine derivatives.
Scientific Research Applications
(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)ethanamine
- (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)propanamine
- (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)butanamine
Uniqueness
(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine, a compound featuring a cyclopropyl-substituted pyrazole, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The cyclopropyl group is introduced via cyclopropanation reactions, followed by the formation of the pyrazole ring through hydrazine or hydrazone intermediates. The final product is usually obtained through reductive amination or direct amine coupling with appropriate aryl halides.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of related pyrazole derivatives, highlighting their potential against various pathogens. For instance, compounds similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) in the low micromolar range .
Antiparasitic Activity
The compound's structural features suggest potential antiparasitic activity. Analogous compounds targeting PfATP4 have demonstrated efficacy against malaria parasites, indicating that modifications in the pyrazole structure can enhance activity against parasitic infections .
Cytotoxicity and Selectivity
The selectivity index (SI) is crucial for evaluating potential cytotoxic effects. In studies involving related compounds, SI values were calculated by comparing cytotoxicity in human cell lines to antimicrobial efficacy. Compounds exhibiting high SI values are considered safer for therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
Case Studies
- Antitubercular Activity : A study demonstrated that derivatives of pyrazolylpyrimidinones exhibited significant antitubercular activity with MIC values ranging from 2 μM to 9 μM, emphasizing the importance of substituents on the pyrazole ring for maintaining activity against Mtb .
- Antimalarial Efficacy : In a mouse model of malaria, optimized derivatives showed up to 30% reduction in parasitemia at dosages of 40 mg/kg, showcasing the potential of these compounds in treating malaria .
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
[4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H15N3/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9,14H2 |
InChI Key |
ARLUPHAGSNREHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















